rac Zearalenone-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

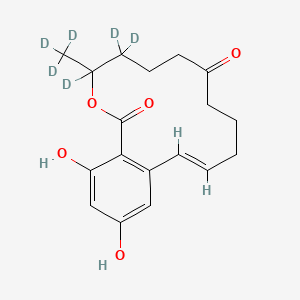

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22O5 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(12E)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/i1D3,6D2,12D |

InChI Key |

MBMQEIFVQACCCH-WKPBMSCISA-N |

Isomeric SMILES |

[2H]C1(CCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to rac-Zearalenone-d6 for Researchers and Drug Development Professionals

Introduction: rac-Zearalenone-d6 is the deuterated analog of Zearalenone, a mycotoxin with potent estrogenic properties. Produced by fungi of the Fusarium genus, Zearalenone and its metabolites are common contaminants in cereal crops and animal feed worldwide. Due to its structural similarity to endogenous estrogens, Zearalenone can disrupt the endocrine system, leading to a range of reproductive and developmental issues in both animals and humans. The deuterated form, rac-Zearalenone-d6, serves as a crucial internal standard for the accurate quantification of Zearalenone in complex matrices, such as food, feed, and biological samples, using mass spectrometry-based methods. This technical guide provides an in-depth overview of rac-Zearalenone-d6, including its chemical and physical properties, a general synthesis approach, detailed analytical methodologies, and the biological signaling pathways of its non-deuterated counterpart.

Chemical and Physical Properties

rac-Zearalenone-d6 is a stable, isotopically labeled compound that is chemically identical to Zearalenone, with the exception of six deuterium atoms replacing six hydrogen atoms. This mass difference allows for its clear differentiation in mass spectrometric analysis.

| Property | Value | Reference |

| Chemical Name | rac-(3S,11E)-14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione-d6 | N/A |

| Synonyms | (±)-Zearalenone-d6, rac Zearalenone-d6 | [1] |

| CAS Number | 1185236-04-7 | [2] |

| Molecular Formula | C₁₈H₁₆D₆O₅ | [2] |

| Molecular Weight | 324.40 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 186-188 °C | |

| Solubility | Soluble in chloroform, ether, and dichloromethane. Slightly soluble in hexane. Progressively more soluble in benzene, acetonitrile, methanol, ethanol, and acetone. Soluble in aqueous alkali. | |

| Storage | -20°C in a freezer is recommended for long-term storage. |

Synthesis of rac-Zearalenone-d6

Analytical Methodologies

rac-Zearalenone-d6 is primarily used as an internal standard in quantitative analytical methods to compensate for matrix effects and variations in sample preparation and instrument response. The most common techniques are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Quantification of Zearalenone in Cereals using LC-MS/MS with rac-Zearalenone-d6 Internal Standard

This section outlines a typical experimental protocol for the analysis of Zearalenone in cereal samples.

Experimental Protocol:

-

Sample Preparation (QuEChERS Method):

-

Weigh 5 g of a homogenized cereal sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile/water (80:20, v/v).

-

Spike the sample with a known concentration of rac-Zearalenone-d6 solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the acetonitrile supernatant for cleanup.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

-

Vortex for 30 seconds and centrifuge at 12000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Zearalenone: Precursor ion (m/z) 317.1 -> Product ions (m/z) 175.1 and 131.1.

-

rac-Zearalenone-d6: Precursor ion (m/z) 323.1 -> Product ions (m/z) 179.1 and 134.1.

-

-

-

Data Presentation:

| Parameter | Zearalenone in Cereals (LC-MS/MS) | Reference |

| Limit of Detection (LOD) | 0.15 - 2.00 µg/kg | |

| Limit of Quantification (LOQ) | 0.50 - 5.00 µg/kg | |

| Recovery | 89.35 ± 2.67% to 110.93 ± 1.56% | |

| Precision (RSD) | 3.00 – 14.20% |

Logical Workflow for Zearalenone Quantification

The following diagram illustrates the general workflow for the quantification of Zearalenone using rac-Zearalenone-d6 as an internal standard.

Caption: Workflow for Zearalenone analysis.

Biological Activity and Signaling Pathways of Zearalenone

Zearalenone exerts its biological effects primarily by acting as an estrogen mimic. Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERs), specifically ERα and ERβ, triggering a cascade of downstream signaling events that can lead to various physiological and pathological outcomes.

Estrogenic Signaling Pathway

The binding of Zearalenone to estrogen receptors initiates a signaling pathway that can modulate gene expression and cellular processes.

Caption: Zearalenone estrogenic signaling pathway.

Downstream Signaling Pathways and Cellular Effects

The activation of estrogen receptors by Zearalenone can influence various downstream signaling pathways, leading to a range of cellular effects. These include the mitogen-activated protein kinase (MAPK) pathway and the Wnt/β-catenin signaling pathway.

Caption: Downstream effects of Zearalenone.

Conclusion

rac-Zearalenone-d6 is an indispensable tool for the accurate and reliable quantification of Zearalenone in a variety of matrices. Its use as an internal standard in mass spectrometry-based methods is critical for ensuring data quality in research, food safety, and clinical diagnostics. Understanding the chemical properties of rac-Zearalenone-d6, the analytical methodologies for its use, and the biological impact of its non-deuterated counterpart is essential for researchers, scientists, and drug development professionals working in fields related to toxicology, endocrinology, and food science. This guide provides a foundational understanding of these key aspects, supporting the ongoing efforts to monitor and mitigate the risks associated with Zearalenone exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetics of Zearalenone Biosynthesis and Grain Colonization by Gibberella zeae | National Agricultural Library [nal.usda.gov]

- 3. Zearalenone Induces Apoptosis in Porcine Endometrial Stromal Cells through JNK Signaling Pathway Based on Endoplasmic Reticulum Stress [mdpi.com]

A Technical Guide to rac Zearalenone-d6: Properties, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of rac Zearalenone-d6, a deuterated analog of the mycotoxin Zearalenone. It details common experimental protocols for its use as an internal standard in analytical chemistry and explores the biological signaling pathways of its non-deuterated counterpart, providing crucial context for its application in research.

Core Chemical Properties

This compound is a synthetic, isotopically labeled form of Zearalenone, an estrogenic mycotoxin produced by fungi of the Fusarium genus. The inclusion of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. This minimizes variability and matrix effects in complex samples.

Below is a summary of its key chemical and physical properties:

| Property | Value | References |

| Chemical Formula | C₁₈H₁₆D₆O₅ | [1][2][3][4][5] |

| Molecular Weight | 324.40 g/mol | |

| CAS Number | 1185236-04-7 | |

| Appearance | White to off-white solid | |

| Purity | Typically >95% (HPLC) | |

| Solubility | Soluble in organic solvents such as chloroform and DMSO. | |

| Storage Conditions | -20°C for long-term storage. |

Experimental Protocols

This compound is predominantly utilized as an internal standard in chromatographic and mass spectrometric methods for the quantification of Zearalenone and its metabolites in diverse matrices, including food, feed, and biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Zearalenone Quantification

This protocol outlines a general methodology for the analysis of Zearalenone using this compound as an internal standard.

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation technique.

-

Extraction: A homogenized sample (e.g., 5g of grain flour) is mixed with an acetonitrile/water solution (e.g., 50:50, v/v).

-

Internal Standard Spiking: A known concentration of this compound is added to the sample.

-

Salting Out: A salt mixture (e.g., magnesium sulfate) is added to induce phase separation.

-

Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the analytes.

-

Cleanup: The supernatant is further purified using dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interfering matrix components.

-

Final Preparation: The cleaned extract is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.

3. Mass Spectrometry Conditions

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. The precursor and product ions for both Zearalenone and this compound are monitored.

The following is a logical workflow for a typical LC-MS/MS experiment for Zearalenone quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is a powerful tool for the structural elucidation and purity assessment of Zearalenone and its deuterated analog.

1. Sample Preparation

-

A small amount of the sample (around 10 mg) is dissolved in a deuterated solvent (e.g., acetone-d6, which is highly recommended for quantitative NMR of Zearalenone) in an NMR tube.

2. Acquisition Parameters

The following table provides typical acquisition parameters for a ¹H-NMR experiment.

| Parameter | Value | Reference |

| Spectrometer Frequency | 400 MHz | |

| Solvent | Acetone-d6 | |

| Pulse Program | zg30 (30° pulse angle) | |

| Acquisition Time (AQ) | ~3 seconds | |

| Relaxation Delay (D1) | ~1.5 seconds | |

| Number of Scans (NS) | 8 or more for better signal-to-noise |

Biological Signaling Pathways of Zearalenone

This compound serves as a critical tool in studies investigating the biological effects of Zearalenone. Zearalenone is a mycoestrogen, meaning it can mimic the effects of estrogen in the body and interact with various signaling pathways.

Estrogen Receptor Signaling Pathway

Zearalenone and its metabolite α-zearalenol are known to bind to estrogen receptors (ERα and ERβ), initiating a signaling cascade that can lead to reproductive disorders.

MAPK Signaling Pathway

Zearalenone has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis. The effects can be cell-type dependent, leading to either activation or inhibition of different arms of the pathway.

References

In-Depth Technical Guide: rac Zearalenone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac Zearalenone-d6, a deuterated analog of the mycotoxin Zearalenone. This document is intended for professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds as internal standards in analytical methodologies.

Core Compound Details

This compound serves as an internal standard for the quantification of Zearalenone in various samples. Its deuteration offers a distinct mass shift, enabling precise and accurate measurement by mass spectrometry-based techniques, while maintaining chromatographic behavior nearly identical to the unlabeled parent compound.

Chemical Structure and Properties:

| Property | Value | Source |

| CAS Number | 1185236-04-7 | [1] |

| Molecular Formula | C₁₈H₁₆D₆O₅ | [1] |

| Molecular Weight | 324.4 g/mol | [1] |

| Purity | >95% | [1] |

| Appearance | White to Off-White Solid | N/A |

| Storage Temperature | -20°C | [2] |

| Solubility | Soluble in Chloroform (Slightly) | N/A |

Analytical Applications and Experimental Protocols

This compound is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Zearalenone in complex matrices such as cereals, animal feed, and environmental samples. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

General Experimental Workflow for Zearalenone Quantification using this compound

The following protocol is a synthesized methodology based on established analytical practices for mycotoxin analysis.

References

Synthesis of Deuterated Zearalenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated zearalenone, a critical internal standard for accurate quantification in complex matrices. Due to the limited availability of detailed, published protocols, this document combines established chemical principles with reported analytical data to present a robust guide for the preparation of isotopically labeled zearalenone.

Introduction

Zearalenone (ZEN) is a mycotoxin produced by fungi of the Fusarium genus, commonly contaminating cereal crops.[1] Its estrogenic properties and potential health risks necessitate sensitive and accurate detection methods. Stable isotope dilution analysis (SIDA) using deuterated internal standards is the gold standard for quantitative analysis of mycotoxins by mass spectrometry (MS).[2] Deuterated zearalenone, such as zearalenone-d6, serves as an ideal internal standard as it co-elutes with the analyte and compensates for matrix effects and variations during sample preparation and analysis.[3][4]

This guide focuses on the chemical synthesis of deuterated zearalenone, outlining the underlying principles, a detailed experimental protocol, and methods for purification and characterization.

Chemical Rationale for Deuteration

The zearalenone molecule possesses several sites amenable to deuterium labeling. The most common approach involves the deuteration of the resorcinol ring. The two hydroxyl groups on this aromatic ring activate the ortho and para positions for electrophilic aromatic substitution. This makes acid-catalyzed hydrogen-deuterium (H/D) exchange a highly effective method for introducing deuterium atoms onto the aromatic backbone.

Figure 1. Simplified schematic of the acid-catalyzed hydrogen-deuterium exchange on the resorcinol ring of zearalenone.

Experimental Protocols

The following protocol describes a plausible method for the synthesis of deuterated zearalenone based on the principles of acid-catalyzed H/D exchange of phenolic compounds.

Materials and Reagents

-

Zearalenone (high purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Synthesis of Deuterated Zearalenone (e.g., Zearalenone-d₂)

This procedure targets the deuteration at the C3 and C5 positions of the resorcylic acid lactone core.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve zearalenone (100 mg, 0.314 mmol) in deuterium oxide (5 mL).

-

Acid Addition: Carefully add deuterated sulfuric acid (0.1 mL) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by LC-MS to determine the extent of deuteration.

-

Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated zearalenone.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 7:3 v/v).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the hexane/ethyl acetate mixture, collecting fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) or LC-MS.

-

Concentration: Combine the pure fractions and evaporate the solvent to yield the purified deuterated zearalenone.

Data Presentation

The following tables summarize expected quantitative data for the synthesis and characterization of deuterated zearalenone.

Table 1: Synthesis and Purification Data

| Parameter | Expected Value |

| Starting Material | Zearalenone |

| Deuterating Agent | D₂SO₄ in D₂O |

| Reaction Time | 24 - 48 hours |

| Reaction Temperature | 100 - 110 °C |

| Crude Yield | > 90% |

| Purified Yield | 70 - 85% |

| Purification Method | Silica Gel Column Chromatography |

Table 2: Analytical Characterization Data

| Analysis | Expected Results |

| Mass Spectrometry (ESI-) | |

| Molecular Ion (m/z) of Zearalenone | 317.1 |

| Molecular Ion (m/z) of Zearalenone-d₂ | 319.1 |

| Molecular Ion (m/z) of Zearalenone-d₆ | 323.2 |

| Isotopic Purity | > 98% |

| ¹H NMR (in CDCl₃) | Disappearance or significant reduction of signals corresponding to the aromatic protons at the C3 and C5 positions. |

| ¹³C NMR (in CDCl₃) | Minimal changes in chemical shifts, potential slight upfield shift for deuterated carbons. |

Visualization of Workflow and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of deuterated zearalenone.

Figure 2. Workflow for the synthesis and purification of deuterated zearalenone.

Zearalenone Metabolism

While not directly related to the synthesis, understanding the metabolism of zearalenone is crucial for its analysis. The following diagram depicts the primary metabolic pathways.

Figure 3. Primary metabolic reduction pathways of zearalenone.

Conclusion

The synthesis of deuterated zearalenone is a critical process for enabling accurate and reliable quantification of this mycotoxin in various matrices. While detailed published protocols are scarce, the principles of acid-catalyzed hydrogen-deuterium exchange on the activated resorcinol ring provide a sound basis for its preparation. The protocol outlined in this guide, coupled with rigorous purification and characterization, should allow researchers to produce high-quality deuterated zearalenone for use as an internal standard. Further research into optimizing reaction conditions and exploring alternative deuteration strategies, such as biocatalysis, could lead to even more efficient and selective syntheses.

References

- 1. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity [mdpi.com]

- 2. Development of a LC-MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

zearalenone and its deuterated analogues

An In-depth Technical Guide to Zearalenone and its Deuterated Analogues for Researchers, Scientists, and Drug Development Professionals.

Introduction

Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species, including F. graminearum, F. culmorum, and F. equiseti[1][2][3]. These fungi are common contaminants of cereal crops such as maize, wheat, and barley, leading to the widespread presence of ZEN in food and feed products[4][5]. Due to its structural similarity to estrogen, ZEN can bind to estrogen receptors, leading to reproductive disorders and other health issues in both animals and humans. This guide provides a comprehensive overview of zearalenone, its deuterated analogues, metabolic pathways, toxicological effects, and the analytical methodologies used for its detection and quantification.

Physicochemical Properties

Zearalenone is a white crystalline solid with the molecular formula C₁₈H₂₂O₅. It is largely insoluble in water but soluble in various organic solvents, including acetonitrile, methanol, and acetone. A key characteristic of ZEN is its fluorescence under ultraviolet (UV) light, exhibiting a blue-green fluorescence at 360 nm and a more intense green fluorescence at 260 nm, a property often utilized in its detection.

Table 1: Physicochemical Properties of Zearalenone

| Property | Value | References |

| Molecular Formula | C₁₈H₂₂O₅ | |

| Molecular Weight | 318.36 g/mol | |

| Melting Point | 161–163 °C | |

| Solubility | Insoluble in water; Soluble in aqueous alkali and organic solvents like acetone, ethanol, methanol, and acetonitrile. | |

| UV Absorption Maxima (in methanol) | 236 nm, 274 nm, 316 nm | |

| Fluorescence | Excitation at 314 nm, Emission at 450 nm (in ethanol). |

Deuterated Analogues of Zearalenone

In analytical chemistry, particularly in methods involving mass spectrometry, deuterated analogues of the target analyte are invaluable. Deuterated zearalenone, such as D₆-zearalenone, serves as an excellent internal standard (IS). Because isotopically labelled standards have nearly identical physicochemical properties to their native counterparts, they co-elute during chromatography and experience similar effects during sample preparation and ionization. This allows them to effectively compensate for matrix effects and variations in extraction recovery, leading to highly accurate and precise quantification of the target analyte. The use of deuterated internal standards is a cornerstone of reliable mycotoxin quantification in complex matrices like food, feed, and biological samples.

Metabolism and Toxicokinetics

Once ingested, zearalenone is rapidly absorbed from the gastrointestinal tract and undergoes extensive metabolism, primarily in the liver and gut. The biotransformation of ZEN is a critical factor in its toxicity, as its metabolites exhibit varying degrees of estrogenic activity.

Metabolic Pathways

The primary metabolic pathway involves the reduction of ZEN's ketone group to form two major stereoisomeric metabolites: α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL). These can be further reduced to α-zearalanol (α-ZAL) and β-zearalanol (β-ZAL). The estrogenic potency of these metabolites varies, with the general order being: α-ZAL > α-ZOL > ZEN > β-ZOL.

A second critical metabolic step is Phase II conjugation, where ZEN and its hydroxylated metabolites are conjugated with glucuronic acid. This process increases their water solubility and facilitates their excretion from the body, representing a detoxification pathway. The relative abundance of different metabolites can vary significantly between animal species.

Toxicological Effects and Signaling Pathways

Zearalenone's toxicity is primarily attributed to its estrogenic activity. However, it also exerts immunotoxic, hepatotoxic, and genotoxic effects.

Table 2: Acute Toxicological Data for Zearalenone

| Species | Route | LD₅₀ (mg/kg bw) | NOEL (μg/kg bw) | References |

| Mice | Oral | >2000 | - | |

| Rats | Oral | >4000 | 100 | |

| Guinea Pigs | Oral | >5000 | - | |

| Pigs | Oral | - | 40 |

Key Signaling Pathways

ZEN and its metabolites can modulate several cellular signaling pathways, leading to a range of toxicological outcomes.

-

MAPK Pathway: Zearalenone can activate Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, p38, and JNK. This activation is implicated in the inflammatory response and cellular stress caused by the toxin.

-

NF-κB and AP-1: ZEN can modulate the activity of transcription factors like NF-κB and AP-1, which are central regulators of inflammation and immune responses.

-

Endoplasmic Reticulum (ER) Stress: ZEN has been shown to induce ER stress, which can trigger apoptosis (programmed cell death). This involves the upregulation of key ER stress markers like GRP78 and CHOP.

-

Nrf2/HO-1 Pathway: Exposure to ZEN can induce oxidative stress. The Nrf2/HO-1 signaling pathway is a key cellular defense mechanism against oxidative damage, and its modulation by ZEN is an area of active research.

Experimental Protocols for Analysis

The accurate determination of zearalenone and its metabolites in complex matrices requires robust analytical methods. The gold standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing deuterated internal standards for quantification. Gas chromatography-mass spectrometry (GC-MS) is also used, though it requires a derivatization step.

General Analytical Workflow

A typical workflow for ZEN analysis involves sample extraction, extract cleanup, and instrumental analysis.

Sample Preparation

-

Extraction:

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for its simplicity and efficiency. A typical procedure involves extracting a homogenized sample (e.g., 5g) with an acetonitrile/water mixture (e.g., 80:20 v/v). After shaking and centrifugation, the supernatant is collected for cleanup.

-

Solid-Liquid Extraction (SLE): This involves extracting the sample with an organic solvent like ethyl acetate or an acetonitrile/water mixture for a defined period (e.g., 60 minutes) on a shaker.

-

-

Cleanup:

-

Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., C18 or specialized mycotoxin columns) to remove interfering matrix components. The retained analytes are then eluted with a small volume of solvent.

-

Immunoaffinity Column (IAC) Cleanup: These columns contain antibodies specific to zearalenone and its derivatives, providing highly selective cleanup and concentration of the analytes from the extract.

-

Instrumental Analysis

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

This is the preferred method for its sensitivity and selectivity.

-

Protocol:

-

Chromatographic Separation: The cleaned-up extract is injected into an HPLC system. Separation is typically achieved on a C18 reversed-phase column (e.g., 100 x 4.6 mm, 3 µm).

-

A gradient elution is commonly used with a mobile phase consisting of two solvents, such as A) 5 mM aqueous ammonium acetate and B) methanol. The gradient runs from a lower to a higher percentage of methanol over several minutes to separate the analytes.

-

Mass Spectrometric Detection: The column effluent is directed to a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source, often operated in negative ion mode.

-

Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for ZEN, its metabolites, and the deuterated internal standard are monitored for high selectivity and quantification.

-

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Setting | References |

| HPLC System | Agilent 1100 Series or similar | |

| Column | C18 reversed-phase (e.g., 100 x 4.6 mm, 3 µm) | |

| Mobile Phase | A: 5 mM Ammonium Acetate in Water; B: Methanol | |

| Flow Rate | 0.75 mL/min | |

| Injection Volume | 25 µL | |

| MS System | Triple Quadrupole Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative | |

| Monitored Ions (MRM) | ZEN: e.g., m/z 317 -> 175; D₆-ZEN: e.g., m/z 323 -> 179 |

GC-MS (Gas Chromatography-Mass Spectrometry)

-

Protocol:

-

Derivatization: ZEN and its metabolites are non-volatile and require chemical derivatization before GC analysis. This is typically done by silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.

-

Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where it is separated on a capillary column (e.g., DB-5ms).

-

Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, often an ion trap or quadrupole, operating in electron impact (EI) mode. Quantification is based on selected ions characteristic of the derivatized analytes.

-

Quantitative Method Performance

The performance of analytical methods is evaluated through validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD).

Table 4: Summary of Method Performance Data for Zearalenone Analysis

| Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | References |

| GC-MS (IAC Cleanup) | Feed | 0.40 - 1.34 | 1.33 - 5.0 | 89.6 - 112.3 | < 12.6 | |

| LC-MS/MS | Soil | - | 0.5 | > 82 | - | |

| LC-MS/MS (QuEChERS) | Oat Flour | - | 1.0 - 59.1 | 72.4 - 95.6 | 2.5 - 10.3 | |

| LC-MS/MS | Corn Oil | 0.20 | - | 86.6 - 97.2 | - | |

| GC-MS (Ion Trap) | Cereals | 1.0 | - | 82 - 86 | - | |

| LC-MS/MS | Wheat | - | - | 72 - 105 | ~11 |

Conclusion

Zearalenone remains a significant concern for food and feed safety due to its widespread occurrence and estrogenic toxicity. Understanding its metabolism and the cellular pathways it affects is crucial for assessing its risk to human and animal health. The use of deuterated analogues as internal standards in conjunction with advanced analytical techniques like LC-MS/MS provides the accuracy and reliability required for monitoring this mycotoxin. The detailed protocols and data presented in this guide offer a technical foundation for researchers, scientists, and drug development professionals working to mitigate the risks associated with zearalenone exposure.

References

- 1. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zearalenone - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects and Underlying Mechanisms of Zearalenone Mycotoxin at Concentrations Close to the EC Recommendation on the Colon of Piglets after Weaning [mdpi.com]

- 5. mdpi.com [mdpi.com]

In-Depth Technical Guide to rac Zearalenone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of rac Zearalenone-d6, a deuterated analog of the mycotoxin Zearalenone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. The guide includes a detailed summary of its physical properties, experimental protocols for its analysis, and a visualization of its relevant biological signaling pathway.

Core Physical and Chemical Characteristics

This compound is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Zearalenone in various matrices.[1][2] Its deuteration provides a distinct mass difference, allowing for clear differentiation from the non-deuterated analyte in mass spectrometry-based methods.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆D₆O₅ | [4][5] |

| Molecular Weight | 324.40 g/mol | |

| Appearance | White to Off-White Solid | |

| Melting Point | 186-188 °C | |

| Solubility | Soluble in organic solvents such as chloroform, ether, and dichloromethane. | |

| Storage Temperature | -20°C | |

| Purity | >95% (HPLC) |

Biological Signaling Pathway

Zearalenone, the parent compound of this compound, is known for its estrogenic activity. It exerts its effects by binding to estrogen receptors, which in turn modulates the expression of various genes and activates downstream signaling cascades. One of the key pathways activated is the Erk1/2 signaling pathway, which is involved in cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for the analysis of Zearalenone using this compound as an internal standard.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is adapted from established protocols for the analysis of mycotoxins in various matrices.

1. Sample Preparation (QuEChERS Method)

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v).

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Shake vigorously for 20 minutes.

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for another 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

-

For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.

-

Vortex and centrifuge.

-

The resulting supernatant is then filtered and transferred to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions:

-

Zearalenone: m/z 317.1 -> 175.1 (quantifier), 317.1 -> 131.1 (qualifier)

-

This compound: m/z 323.1 -> 178.1

-

3. Data Analysis

-

Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

1. Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in an NMR tube.

2. NMR Acquisition

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

3. Spectral Interpretation

-

The absence of proton signals at the deuterated positions in the ¹H NMR spectrum and the corresponding changes in the ¹³C NMR spectrum will confirm the isotopic labeling. The overall spectral pattern should be consistent with the structure of Zearalenone.

This guide provides essential information for the effective use and analysis of this compound in a research setting. Adherence to these protocols will aid in obtaining accurate and reproducible results.

References

In-Depth Technical Guide: Storage and Handling of rac Zearalenone-d6

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper storage, handling, and utilization of rac Zearalenone-d6. This deuterated analog of Zearalenone is primarily employed as an internal standard in analytical methodologies for the accurate quantification of Zearalenone in various matrices.

General Information

rac-Zearalenone-d6 is a synthetic, isotopically labeled form of Zearalenone, a mycotoxin produced by fungi of the Fusarium genus.[1] The inclusion of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the native Zearalenone in mass spectrometry-based analytical techniques.[2] Its primary application is as an internal standard in methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to improve the accuracy and precision of Zearalenone quantification.[2]

Physical and Chemical Properties

The physical and chemical properties of rac-Zearalenone-d6 are summarized in the table below. Data for the non-deuterated Zearalenone are included for comparison where specific data for the deuterated compound is not available.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (+/-)-3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-d6 |

| Molecular Formula | C₁₈H₁₆D₆O₅[3] |

| Molecular Weight | 324.4 g/mol [3] |

| Appearance | White to off-white solid |

| Melting Point | 164-165 °C (for Zearalenone) |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approximately 20 mg/mL for Zearalenone). Sparingly soluble in aqueous buffers. |

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of rac-Zearalenone-d6. The following table outlines the recommended storage conditions.

| Form | Storage Temperature | Duration |

| Neat Solid | -20°C | ≥ 4 years |

| In Solvent | -80°C | 1 year |

| In Solvent | -20°C | 6 months (stored under nitrogen) |

It is recommended to protect the compound from light and moisture. Aqueous solutions are not recommended for storage for more than one day.

Safe Handling Procedures

rac-Zearalenone-d6 should be handled with caution, as its toxicological properties are not fully elucidated but are presumed to be similar to Zearalenone, which is classified as a reproductive toxin.

4.1. Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Lab Coat: A lab coat should be worn to protect personal clothing.

4.2. Engineering Controls

-

All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

4.3. Spill Cleanup

-

In case of a spill, wear appropriate PPE.

-

Cover the spill with an absorbent material.

-

Decontaminate the area with a suitable chemical agent, such as a sodium hypochlorite solution.

-

Collect all contaminated materials in a sealed container for proper disposal.

4.4. Disposal

-

Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocol: Preparation and Use as an Internal Standard

The following is a general protocol for the preparation and use of rac-Zearalenone-d6 as an internal standard for the quantification of Zearalenone in a sample matrix by LC-MS/MS.

5.1. Preparation of Stock Solution (e.g., 100 µg/mL)

-

Allow the vial containing the neat rac-Zearalenone-d6 to equilibrate to room temperature before opening.

-

In a chemical fume hood, weigh an appropriate amount of the solid (e.g., 1 mg).

-

Dissolve the weighed solid in a suitable organic solvent, such as acetonitrile or methanol, in a volumetric flask (e.g., 10 mL) to obtain the desired concentration.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.

5.2. Preparation of Working Standard Solution (e.g., 1 µg/mL)

-

Prepare a series of dilutions from the stock solution using the same solvent to create working standard solutions of desired concentrations.

-

These working solutions will be used to spike into samples and to prepare the calibration curve.

5.3. Sample Preparation and Analysis

-

Homogenize the sample matrix (e.g., grain, feed).

-

Extract Zearalenone from a known amount of the homogenized sample using an appropriate extraction solvent (e.g., acetonitrile/water mixture).

-

Add a known volume of the rac-Zearalenone-d6 working standard solution to the sample extract.

-

Perform a cleanup step if necessary (e.g., solid-phase extraction) to remove matrix interferences.

-

Analyze the final extract by LC-MS/MS.

-

Quantify the amount of Zearalenone in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the use of rac-Zearalenone-d6 as an internal standard in an analytical laboratory.

Caption: Workflow for using this compound as an internal standard.

References

An In-depth Technical Guide to rac Zearalenone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of rac Zearalenone-d6, a deuterated analog of the mycotoxin Zearalenone. This isotopically labeled compound is a critical tool for researchers in analytical chemistry, toxicology, and drug development, primarily utilized as an internal standard for the accurate quantification of Zearalenone in various matrices.

Core Physicochemical Data

The accurate determination of molecular weight is fundamental for all quantitative analytical procedures. The data presented below has been compiled and verified from multiple sources to ensure accuracy.

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₆D₆O₅ | [1][2][3] |

| Molecular Weight | 324.40 g/mol | [1][4] |

| Accurate Mass | 324.1844 | |

| CAS Number | 1185236-04-7 |

Note on Molecular Weight Discrepancies: It is important to note that various sources may report slightly different molecular weights for this compound. These discrepancies often arise from the use of different atomic mass values for the constituent elements or from listings of different isotopic variants. The consensus molecular formula for the hexadeuterated form is C₁₈H₁₆D₆O₅, leading to a calculated and widely accepted molecular weight of 324.40 g/mol .

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) for the detection of Zearalenone.

Protocol: Quantitative Analysis of Zearalenone in a Sample Matrix using LC-MS with this compound as an Internal Standard

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a certified concentration.

-

Prepare a series of calibration standards of non-labeled Zearalenone at known concentrations.

-

Spike each calibration standard and the unknown samples with a constant, known amount of the this compound internal standard stock solution.

-

-

Sample Preparation:

-

Extract Zearalenone from the sample matrix using an appropriate extraction solvent and methodology (e.g., solid-phase extraction, liquid-liquid extraction).

-

Evaporate the extract to dryness and reconstitute in the mobile phase.

-

Add the known amount of this compound internal standard to the reconstituted sample extract.

-

-

LC-MS Analysis:

-

Inject the prepared standards and samples onto an appropriate LC column (e.g., C18) for chromatographic separation.

-

Utilize a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both Zearalenone and this compound.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of Zearalenone to the peak area of this compound against the concentration of the Zearalenone standards.

-

Determine the concentration of Zearalenone in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve. The use of the internal standard corrects for variations in sample preparation, injection volume, and instrument response.

-

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analytical experiment.

Caption: Workflow for quantitative analysis using an internal standard.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Zearalenone using rac Zearalenone-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zearalenone (ZEN) is a mycotoxin produced by fungi of the Fusarium genus, commonly contaminating cereals and feed.[1][2] Due to its estrogenic properties, the presence of ZEN in food and feed is a significant concern for human and animal health.[1] Accurate and reliable quantification of ZEN is crucial for food safety and risk assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for mycotoxin analysis due to its high sensitivity and selectivity.[3]

The use of a stable isotope-labeled internal standard, such as rac Zearalenone-d6, is essential for accurate quantification in complex matrices like food and environmental samples.[4] Isotope dilution analysis compensates for variations in sample preparation, matrix effects, and instrument response, leading to more robust and reliable results. This document provides detailed application notes and protocols for the quantitative analysis of Zearalenone using this compound as an internal standard in LC-MS/MS.

Quantitative Data Summary

The following table summarizes the performance of LC-MS/MS methods for the quantification of Zearalenone using a deuterated internal standard across various matrices.

| Matrix | Analyte | Spiking Level (µg/kg) | Recovery (%) | Precision (RSD %) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Oat Flour | Zearalenone | 2.5 - 59.1 | 90.7 - 95.6 | 2.5 - 10.3 (Interday) | - | 1.0 - 59.1 | |

| Wheat | Zearalenone | 50 | 72 - 105 | ~11 | - | - | |

| Cereals | Zearalenone | 5, 20, 100, 200 | 66.4 - 96.1 | - | - | 3 - 5 | |

| Soil | Zearalenone | - | >82 | - | 0.15 | 0.5 | |

| Manure | Zearalenone | - | 76 | - | - | 12.3 | |

| Sewage Sludge | Zearalenone | - | 30 | - | - | 6.8 | |

| Plant Materials | Zearalenone | - | 70 - 104 | - | - | 3.2 - 26.2 | |

| Feed | Zearalenone & derivatives | 2 - 500 ng/mL | 89.6 - 112.3 | <12.6 | <1.5 | <5.0 | |

| Rat Serum | Zearalenone | 0.5 - 200 ng/mL | 96.3 - 108.0 (Interday Accuracy) | 3.6 - 10.6 (Interday) | - | 0.5 ng/mL |

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of Zearalenone.

Sample Preparation: Modified QuEChERS for Cereal Matrix

This protocol is suitable for the extraction of Zearalenone from cereal flour (e.g., oat, wheat).

Materials:

-

Acetonitrile (ACN), HPLC grade

-

Water, Milli-Q or equivalent

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Anhydrous magnesium sulfate (MgSO₄)

-

50 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene tube.

-

Add 20 mL of acetonitrile/water (50:50, v/v).

-

Spike the sample with an appropriate volume of the this compound internal standard solution.

-

Shake vigorously for 30 minutes using a mechanical shaker.

-

Centrifuge at 3800 x g for 30 minutes.

-

Transfer 1 mL of the supernatant to a new tube.

-

Add 100 µL of water.

-

Add 250 mg of anhydrous magnesium sulfate, vortex for 30 seconds, and centrifuge at 17,000 x g for 5 minutes.

-

Collect 200 µL of the supernatant, dilute with 400 µL of water, and transfer to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 95% A

-

1-8 min: Linear gradient to 5% A

-

8-10 min: Hold at 5% A

-

10.1-12 min: Return to 95% A for column re-equilibration.

-

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Zearalenone: Precursor ion m/z 317 -> Product ions m/z 131, 175.

-

This compound: Precursor ion m/z 323 -> Product ions (shifted by +6 Da from Zearalenone fragments, to be determined by direct infusion of the standard).

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each transition to achieve maximum sensitivity.

Diagrams

Caption: Experimental workflow for Zearalenone quantification.

Caption: Logic of using an internal standard for accuracy.

References

- 1. agilent.com [agilent.com]

- 2. jfda-online.com [jfda-online.com]

- 3. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: High-Accuracy Quantification of Zearalenone using rac-Zearalenone-d6 Internal Standard

Abstract

This application note details a robust and accurate method for the quantification of the mycotoxin zearalenone (ZEN) in various matrices using rac-Zearalenone-d6 as an internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high precision and accuracy.[1][2][3][4] This document provides detailed protocols for sample preparation of cereals and agro-environmental solids, along with optimized LC-MS/MS parameters and performance data.

Introduction

Zearalenone is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal crops such as maize, wheat, and barley worldwide.[5] Due to its potential adverse health effects on humans and animals, regulatory limits for ZEN in food and feed have been established in many countries. Accurate and reliable quantification of ZEN is therefore essential for food safety and quality control.

LC-MS/MS has become the preferred method for mycotoxin analysis due to its high selectivity and sensitivity. However, complex sample matrices can cause ion suppression or enhancement, leading to inaccurate quantification. The stable isotope dilution assay (SIDA) is a highly effective technique to overcome these matrix effects. By adding a known amount of a stable isotope-labeled analogue of the analyte, such as rac-Zearalenone-d6, at the beginning of the sample preparation, any loss of analyte during extraction and cleanup, as well as ionization variability, is compensated for by the internal standard. rac-Zearalenone-d6 is an ideal internal standard as it has nearly identical chemical and physical properties to the native ZEN but is distinguishable by its mass-to-charge ratio in the mass spectrometer.

Experimental Workflow

The overall experimental workflow for the quantification of zearalenone using rac-Zearalenone-d6 is depicted below.

Caption: General workflow for zearalenone quantification.

Protocols

Protocol 1: Quantification of Zearalenone in Cereals using QuEChERS and LC-MS/MS

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Materials and Reagents

-

Homogenized cereal sample

-

rac-Zearalenone-d6 internal standard solution

-

Zearalenone analytical standard

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Methanol, LC-MS grade

2. Sample Preparation

-

Weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of rac-Zearalenone-d6 internal standard solution.

-

Add 20 mL of acetonitrile/water (50:50, v/v).

-

Shake vigorously for 30 minutes.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Shake vigorously for 1 minute and centrifuge at 3800 x g for 10 minutes.

-

Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing 50 mg of PSA.

-

Vortex for 30 seconds and centrifuge.

-

Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase.

Protocol 2: Quantification of Zearalenone in Soil and Manure using Solvent Extraction and LC-MS/MS

This protocol is suitable for solid agro-environmental samples.

1. Materials and Reagents

-

Dried and sieved soil or manure sample

-

rac-Zearalenone-d6 internal standard solution

-

Zearalenone analytical standard

-

Extraction solvent (e.g., acetonitrile/water)

-

Solid Phase Extraction (SPE) cartridges (optional for cleanup)

2. Sample Preparation

-

Weigh an appropriate amount of the dried sample into an extraction vessel.

-

Spike the sample with the rac-Zearalenone-d6 internal standard solution.

-

For soil samples, perform Soxhlet extraction. For manure samples, use liquid solvent extraction at room temperature.

-

Filter the extract.

-

If necessary, perform a cleanup step using SPE cartridges to remove interfering matrix components.

-

Evaporate the cleaned extract to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for the analysis of zearalenone. Optimization may be required based on the specific instrument used.

| Parameter | Setting |

| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | Zearalenone: m/z 317 -> 175 (quantifier), 317 -> 131 (qualifier) Zearalenone-d6: m/z 323 -> 179 |

| Drying Gas Temp. | 350 °C |

| Nebulizer Pressure | 45 psi |

Quantitative Data

The use of rac-Zearalenone-d6 as an internal standard significantly improves the accuracy and precision of zearalenone quantification across various matrices.

Table 1: Method Performance Data

| Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (ng/g) | Reference |

| Cereals | 66.4 - 96.1 | < 15 | 5 | |

| Wheat | 72 - 105 | ~11 | - | |

| Plant Materials | 86 - 113 (relative) | - | 3.2 - 26.2 | |

| Soil | - | - | 0.7 | |

| Manure | - | - | 12.3 | |

| Sewage Sludge | - | - | 6.8 | |

| Feed | 89.6 - 112.3 | < 12.6 | < 5.0 |

Data Analysis Workflow

The process of calculating the final concentration of zearalenone from the raw LC-MS/MS data is outlined below.

Caption: Data analysis workflow for quantification.

Conclusion

The use of rac-Zearalenone-d6 as an internal standard in LC-MS/MS analysis provides a highly accurate and reliable method for the quantification of zearalenone in diverse and complex matrices. The protocols and data presented in this application note demonstrate the effectiveness of the stable isotope dilution assay in mitigating matrix effects and ensuring data of the highest quality for regulatory compliance and research purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: High-Sensitivity Analysis of Zearalenone in Corn Using an Isotope Dilution LC-MS/MS Method with a d6-Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive analytical method for the quantification of zearalenone (ZEN) in corn, employing a stable isotope-labeled internal standard (d6-zearalenone) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopic dilution technique provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol includes a straightforward extraction procedure, followed by a "dilute-and-shoot" injection, minimizing sample handling and analysis time. This method is suitable for routine monitoring of zearalenone in corn to ensure compliance with regulatory limits and to support food safety and toxicology studies.

Introduction

Zearalenone is an estrogenic mycotoxin produced by various Fusarium species that commonly contaminate corn and other cereal grains.[1] Due to its potential adverse health effects on humans and animals, regulatory bodies worldwide have established maximum permissible levels for zearalenone in food and feed. Accurate and reliable analytical methods are essential for monitoring ZEN contamination. Isotope dilution mass spectrometry is a premier analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. This approach significantly improves the accuracy and precision of quantification by correcting for analyte losses during sample processing and for matrix-induced signal suppression or enhancement during LC-MS/MS analysis.[2][3] This application note provides a detailed protocol for the analysis of zearalenone in corn using d6-zearalenone as the internal standard.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid.

-

Standards: Zearalenone (ZEN) certified standard, d6-Zearalenone (d6-ZEN) certified internal standard.

-

Equipment: Homogenizer/blender, centrifuge, analytical balance, volumetric flasks, pipettes, vials, syringe filters (0.22 µm).

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of ZEN and d6-ZEN in acetonitrile.

-

Intermediate Standard Solutions (1 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standard solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate ZEN standard solution with an acetonitrile/water (50:50, v/v) mixture to achieve concentrations ranging from 0.5 to 500 ng/mL.[4][5] Fortify each calibration standard with the d6-ZEN internal standard at a constant concentration (e.g., 50 ng/mL).

Sample Preparation and Extraction

-

Homogenization: Grind a representative sample of corn to a fine powder (e.g., to pass a 40-mesh sieve).

-

Weighing and Spiking: Weigh 5 g of the homogenized corn sample into a 50 mL centrifuge tube. Add a known amount of the d6-ZEN internal standard solution.

-

Extraction: Add 20 mL of an acetonitrile/water (80:20, v/v) extraction solvent to the sample.

-

Homogenization/Shaking: Cap the tube and shake vigorously or homogenize for 20-30 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Dilution and Filtration: Transfer an aliquot of the supernatant, dilute it with an equal volume of water, and filter through a 0.22 µm syringe filter into an LC vial for analysis. This "dilute-and-shoot" approach is often sufficient when using an isotope dilution method.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray ionization in negative mode (ESI-).

Data Presentation

Table 1: LC-MS/MS Parameters for Zearalenone and d6-Zearalenone

| Parameter | Zearalenone (ZEN) | d6-Zearalenone (d6-ZEN) |

| Precursor Ion (m/z) | 317.1 | 323.1 |

| Product Ion 1 (Quantifier) (m/z) | 175.0 | 179.0 |

| Product Ion 2 (Qualifier) (m/z) | 131.0 | 133.0 |

| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |

| Cone Voltage (V) | Optimized for specific instrument | Optimized for specific instrument |

Table 2: Method Validation Data Summary

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 5 ng/g |

| Limit of Quantification (LOQ) | 0.5 - 10 ng/g |

| Recovery (%) | 90 - 110% |

| Precision (RSD%) | < 15% |

Note: The values in Table 2 are typical performance characteristics and may vary depending on the specific instrumentation and matrix.

Experimental Workflow Diagram

Caption: Experimental workflow for the analysis of zearalenone in corn.

Conclusion

The described analytical method utilizing a d6-zearalenone internal standard with LC-MS/MS provides a highly accurate, sensitive, and robust approach for the quantification of zearalenone in corn. The simple extraction and "dilute-and-shoot" protocol is efficient for high-throughput laboratory settings. This method is well-suited for researchers, scientists, and professionals in the food safety and drug development fields who require reliable data on mycotoxin contamination.

References

Application of rac-Zearalenone-d6 in Pharmacokinetic Studies of Zearalenone: A Detailed Guide for Researchers

Introduction

Zearalenone (ZEN), a non-steroidal estrogenic mycotoxin produced by Fusarium species, is a common contaminant in cereal crops and animal feed. Its potential endocrine-disrupting effects necessitate thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) characteristics through pharmacokinetic (PK) studies. Accurate quantification of ZEN in biological matrices is paramount for these studies. The use of a stable isotope-labeled internal standard, such as racemic Zearalenone-d6 (rac-Zearalenone-d6), is crucial for achieving the required accuracy and precision in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of rac-Zearalenone-d6 in the pharmacokinetic analysis of zearalenone.

Rationale for Using rac-Zearalenone-d6 as an Internal Standard

In pharmacokinetic studies, biological samples such as plasma and serum are complex matrices that can significantly impact the accuracy of analytical measurements. Matrix effects, including ion suppression or enhancement in LC-MS/MS analysis, can lead to erroneous quantification of the analyte. The use of a stable isotope-labeled internal standard, such as rac-Zearalenone-d6, is the gold standard for mitigating these effects.

rac-Zearalenone-d6 is chemically identical to zearalenone, with the only difference being the substitution of six hydrogen atoms with deuterium. This results in a higher molecular weight, allowing it to be distinguished from the unlabeled ZEN by the mass spectrometer. However, its physicochemical properties, including chromatographic retention time and ionization efficiency, are nearly identical to that of ZEN. Consequently, rac-Zearalenone-d6 co-elutes with ZEN and experiences the same matrix effects. By adding a known amount of rac-Zearalenone-d6 to the samples at the beginning of the sample preparation process, any variations in sample extraction, handling, and instrument response can be normalized, leading to highly accurate and precise quantification of zearalenone. The use of deuterated standards is a well-established method to overcome possible matrix effects in LC-MS/MS analysis[1][2].

Experimental Protocols

In-Life Phase: Animal Dosing and Sample Collection (Rat Model)

This protocol outlines a typical pharmacokinetic study in rats. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Zearalenone (analytical grade)

-

Vehicle for dosing (e.g., corn oil for oral administration, saline with a solubilizing agent for intravenous administration)

-

Gavage needles (for oral administration)

-

Catheters (for intravenous administration and blood collection)

-

Anticoagulant (e.g., heparin or EDTA)

-

Centrifuge

-

Microcentrifuge tubes

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

-

Dosing:

-

Intravenous (IV) Administration: Administer a single bolus dose of zearalenone (e.g., 1-5 mg/kg) via a tail vein or jugular vein catheter.

-

Oral (PO) Administration: Administer a single dose of zearalenone (e.g., 5-20 mg/kg) by oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a cannulated vein (e.g., jugular or femoral vein) or via retro-orbital bleeding at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Immediately transfer the collected blood into tubes containing an anticoagulant. Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

Bioanalytical Phase: Quantification of Zearalenone in Plasma using LC-MS/MS with rac-Zearalenone-d6 Internal Standard

This protocol describes the extraction of zearalenone from rat plasma and its quantification using a validated LC-MS/MS method.

Materials and Reagents:

-

Rat plasma samples

-

rac-Zearalenone-d6 (internal standard)

-

Zearalenone (analytical standard for calibration curve)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., cold acetonitrile)

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

-

Analytical column (e.g., C18 column, such as Waters ACQUITY UPLC BEH C18)

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a stock solution of zearalenone and rac-Zearalenone-d6 in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of zearalenone.

-

Prepare QC samples at low, medium, and high concentrations in blank rat plasma.

-

-

Sample Preparation (Protein Precipitation Method):

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 100 µL of each plasma sample, add 10 µL of the rac-Zearalenone-d6 internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Zearalenone: Q1: 317.1 m/z -> Q3: 175.1 m/z (quantifier), 131.1 m/z (qualifier)

-

rac-Zearalenone-d6: Q1: 323.1 m/z -> Q3: 178.1 m/z

-

-

Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both zearalenone and rac-Zearalenone-d6.

-

Calculate the ratio of the peak area of zearalenone to the peak area of rac-Zearalenone-d6.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of zearalenone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin).

-

Data Presentation

While a specific study providing a complete pharmacokinetic dataset for zearalenone in rats using rac-Zearalenone-d6 as an internal standard was not identified in the search, the following tables present representative pharmacokinetic parameters from studies in rats that employed similar robust analytical methodologies. The use of a deuterated internal standard like rac-Zearalenone-d6 would be expected to yield data with high accuracy and precision as presented here.

Table 1: Pharmacokinetic Parameters of Zearalenone in Female Dezhou Donkeys Following a Single Oral Administration of 2 mg/kg Body Weight. [3]

| Parameter | Value (Mean ± SD) |

| Tmax (h) | 0.48 ± 0.10 |

| Cmax (µg/L) | 15.34 ± 5.12 |

| t1/2 (h) | 1.63 ± 0.46 |

| AUC0-t (µg/Lh) | 32.32 ± 7.64 |

| AUC0-∞ (µg/Lh) | 32.74 ± 7.71 |

| MRT0-t (h) | 1.48 ± 0.18 |

| MRT0-∞ (h) | 1.54 ± 0.19 |

| Vd (L/kg) | 216.17 ± 58.71 |

| Cl (L/h/kg) | 95.20 ± 8.01 |

Data from a study in donkeys, presented here as an example of pharmacokinetic parameters determined using LC-MS/MS.

Table 2: Pharmacokinetic Parameters of Zearalenone in Pigs Following Intravenous and Oral Administration. [4]

| Parameter | IV Administration (331 µg/kg BW) | Oral Administration (331 µg/kg BW) |

| Tmax (h) | - | 0.25 ± 0.00 |

| Cmax (ng/mL) | 231.5 ± 40.5 | 10.4 ± 4.4 |

| t1/2 (h) | 2.6 ± 0.6 | 3.3 ± 0.7 |

| AUC0-∞ (ng*h/mL) | 111.9 ± 18.0 | 37.1 ± 10.9 |

| Vd (L/kg) | 1.9 ± 0.4 | - |

| Cl (L/h/kg) | 3.0 ± 0.5 | - |

| Oral Bioavailability (%) | - | 33.2 ± 9.7 |

This table provides a comparative view of pharmacokinetic parameters after different administration routes in a relevant animal model.

Visualizations

Logical Workflow for Pharmacokinetic Analysis

Caption: Workflow of a typical pharmacokinetic study of zearalenone.

Rationale for Using an Isotopically Labeled Internal Standard

Caption: How rac-Zearalenone-d6 corrects for matrix effects.

Zearalenone's Estrogenic Signaling Pathway

Caption: Simplified estrogenic signaling pathway of zearalenone.

Conclusion